molecular formula C21H22ClN3O3 B2592133 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005086-15-6

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2592133
CAS No.: 1005086-15-6
M. Wt: 399.88
InChI Key: FJDLKGQIFWRIDC-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a dihydroisoxazole-dione derivative characterized by a fused pyrrolo-isoxazole core. Key structural features include:

  • 4-Chlorophenyl group: Enhances lipophilicity and may influence receptor binding.
  • Ethyl substituent at position 5: Modifies steric and electronic properties compared to bulkier aromatic substituents.

Properties

IUPAC Name

2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-ethyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-4-24-20(26)17-18(13-5-9-15(10-6-13)23(2)3)25(28-19(17)21(24)27)16-11-7-14(22)8-12-16/h5-12,17-19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDLKGQIFWRIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrroloisoxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of Phenyl Groups: The phenyl groups are introduced through substitution reactions, where the chlorophenyl and dimethylaminophenyl groups are attached to the core structure.

    Final Modifications: The ethyl group is added in the final steps, often through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the isoxazole framework. For instance, derivatives of 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione have shown promising results as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM .

Structure-Activity Relationship (SAR) Studies

The modification of the chemical structure of similar compounds has led to the identification of new analogs with enhanced biological activity. For example, the introduction of different substituents on the phenyl rings has been shown to influence the potency and selectivity of these compounds as HDACIs. This indicates that systematic SAR studies can be pivotal in optimizing therapeutic agents derived from this core structure .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The methodologies employed often utilize various reagents and conditions to achieve high yields and purity of the target compound.

Example Synthesis Pathway

  • Starting Materials : The synthesis begins with readily available aromatic compounds.
  • Reactions : Key reactions may include nucleophilic substitutions and cyclization steps using catalysts or specific solvents.
  • Purification : The final product is purified through recrystallization or chromatography techniques to ensure high purity suitable for biological testing.

Case Study 1: Anticancer Activity Assessment

A notable study evaluated the anticancer efficacy of a series of derivatives based on the isoxazole structure against HeLa cells. The results indicated that certain modifications significantly enhanced their potency compared to standard chemotherapeutics like doxorubicin. This study provides a compelling case for further exploration into this compound class for cancer therapy development .

Case Study 2: HDAC Inhibition Mechanism

Another investigation focused on understanding the mechanism by which these compounds inhibit histone deacetylases. Through biochemical assays and structural analysis using X-ray crystallography, researchers elucidated how specific interactions at the active site contribute to their inhibitory effects. This insight is crucial for designing next-generation inhibitors with improved specificity and reduced side effects .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Differences

The target compound differs from analogs primarily in substituent groups, which impact physicochemical properties and molecular conformation. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions 2, 3, 5) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-ClPh, 4-(NMe₂)Ph, C₂H₅ C₂₃H₂₁ClN₃O₃* ~422.9 Ethyl group enhances flexibility; dimethylamino group improves solubility.
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-ClPh, 4-(NMe₂)Ph, Ph C₂₅H₁₉ClN₃O₃ ~444.9 Phenyl at position 5 increases rigidity and π-π stacking potential.
2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-ClPh, 2-thienyl, 3-CF₃Ph C₂₂H₁₄ClF₃N₂O₃S 478.87 CF₃ group enhances electronegativity; thienyl introduces sulfur polarity.
2-(4-Chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6-dione 4-ClPh, thiophen-2-yl, p-tolyl C₂₂H₁₇ClN₂O₃S 424.9 p-Tolyl group increases hydrophobicity; thiophen enhances conjugation.

*Calculated based on structural similarity to analogs.

Impact of Substituents on Physicochemical Properties

  • Ethyl vs.
  • 4-(Dimethylamino)phenyl vs. Thienyl/Thiophenyl (Position 3): The dimethylamino group in the target compound provides basicity, enhancing solubility in polar solvents, whereas sulfur-containing analogs (e.g., ) may exhibit stronger intermolecular interactions (e.g., hydrogen bonding with thienyl groups).
  • Halogen Effects : Chlorine at position 2 (4-ClPh) is conserved across analogs, but substitution with fluorine (as in ) alters crystal packing due to smaller atomic size and higher electronegativity .

Conformational and Crystallographic Insights

  • Isostructural Behavior : Compounds with halogen substitutions (Cl vs. F) maintain similar conformations but adjust crystal packing to accommodate differences in van der Waals radii .
  • Planarity and Flexibility : The target compound’s ethyl group likely reduces planarity compared to phenyl-substituted analogs, affecting molecular stacking in solid-state structures.

Biological Activity

The compound 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole family, which has garnered interest for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic potential of this compound based on existing literature and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Specific synthetic routes may vary, but they generally utilize starting materials such as substituted phenyl groups and appropriate reagents to facilitate the formation of the isoxazole and pyrrole rings. Detailed synthetic procedures can be found in patents and scientific literature focused on similar compounds .

Antitumor Activity

Research indicates that derivatives of pyrrolo[3,4-d]isoxazoles exhibit significant antitumor properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as an anticancer agent. In vitro studies have shown that it inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as the MAPK/ERK pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies reveal that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases. The underlying mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response .

Antimicrobial Activity

Pyrrolo[3,4-d]isoxazole derivatives have demonstrated antimicrobial properties against a range of bacterial strains. The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting its potential utility as an antibiotic agent. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl groups can enhance antimicrobial activity .

Case Study 1: Antitumor Efficacy

In a study conducted by Umesha et al., the compound was tested against several human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity compared to standard chemotherapeutics. Further investigations revealed that the compound induced G1 phase cell cycle arrest and apoptosis via caspase activation .

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with varying doses significantly reduced paw edema induced by carrageenan injection. Histological analysis confirmed decreased leukocyte infiltration and lower levels of inflammatory markers in treated animals compared to controls, supporting its potential therapeutic role in treating inflammatory disorders .

Research Findings Summary

Activity Mechanism References
AntitumorInhibition of MAPK/ERK pathway
Anti-inflammatoryInhibition of NF-kB signaling
AntimicrobialDisruption of bacterial cell wall

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic chemistry, typically involving cyclocondensation of appropriately substituted precursors. For example, pyrazole/isoxazole derivatives are often prepared by reacting hydrazines or hydroxylamines with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., p-toluenesulfonic acid). Elemental analysis and spectroscopic methods (¹H-NMR, LC-MS) are critical for verifying intermediate purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing its structure?

  • ¹H-NMR : Confirms substituent positions and stereochemistry by analyzing coupling constants and integration ratios (e.g., diastereotopic protons in the dihydroisoxazole ring) .
  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing, as demonstrated in related dihydropyrrolo derivatives .
  • LC-MS : Validates molecular weight and detects byproducts during synthesis .

Q. How is preliminary antimicrobial activity evaluated for this compound?

Standard protocols include:

  • Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Agar diffusion tests to assess zone-of-inhibition diameters.
  • Positive controls (e.g., ciprofloxacin for bacteria) and solvent controls are mandatory to validate results .

Advanced Research Questions

Q. How can computational modeling predict its biological activity and pharmacokinetic properties?

  • Molecular docking : Screens against target proteins (e.g., bacterial DNA gyrase) to identify binding affinities and interaction modes. Software like AutoDock Vina is used with PDB structures .
  • ADME analysis : Tools like SwissADME predict bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions based on lipophilicity (LogP) and polar surface area .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent inoculum size, growth media, and incubation times.
  • Structural analogs comparison : Test compounds with minor substituent changes (e.g., replacing Cl with F) to isolate activity drivers .
  • Dose-response curves : Quantify EC₅₀/IC₅₀ values to compare potency under identical conditions .

Q. How does stereochemistry influence its reactivity and bioactivity?

  • Chiral chromatography (e.g., HPLC with a Chiralpak column) separates enantiomers for individual testing.
  • X-ray crystallography confirms spatial arrangements; for example, the (3aR,6aR) configuration in related compounds enhances steric complementarity with target enzymes .

Q. What synthetic modifications enhance its stability or solubility?

  • PEGylation : Introducing polyethylene glycol chains improves aqueous solubility.
  • Prodrug design : Esterification of carbonyl groups (e.g., converting diones to ketals) enhances metabolic stability .

Q. How do electronic effects of substituents (e.g., Cl, dimethylamino) modulate its reactivity?

  • Hammett studies : Correlate substituent σ values with reaction rates (e.g., cyclization kinetics).
  • DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites. The electron-withdrawing Cl group directs electrophilic substitution, while dimethylamino acts as a donor, stabilizing charge transitions .

Methodological Notes

  • Data Reproducibility : Always replicate experiments across ≥3 independent batches and report mean ± SD.
  • Crystallography : Resolve disorder in main residues by refining occupancy parameters (e.g., for flexible ethyl groups) .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., IRB approval for cytotoxicity assays).

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